2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid
Description
Properties
IUPAC Name |
2-(2-aminoethylcarbamoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-2-5(6(11)12)10-7(13)9-4-3-8/h5H,2-4,8H2,1H3,(H,11,12)(H2,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSSEBTUJKUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid, commonly referred to as a glutamine mimic, has garnered attention for its potential biological activities, particularly in the context of cancer metabolism and therapeutic applications. This compound is structurally related to glutamine and is being investigated for its role in modulating glutamine transport and metabolism in various biological systems.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the protection of amino groups followed by stepwise addition methods to construct the desired carbamate structure. The synthesis pathway can be optimized to yield high purity and yield of the compound, which is crucial for subsequent biological evaluations.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor of glutamine transport. Glutamine is a vital nutrient for rapidly proliferating cells, especially in cancer, where it supports metabolic pathways that facilitate growth and survival.
This compound acts as an inhibitor of the ASCT2 (SLC1A5) transporter, which is responsible for mediating glutamine uptake in mammalian cells. By inhibiting this transporter, this compound effectively reduces intracellular glutamine levels, thereby disrupting the metabolic processes that depend on this amino acid .
Research Findings
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on ASCT2-mediated glutamine accumulation in various cell lines. For instance:
- Potency : The compound showed improved potency compared to previously reported ASCT2 inhibitors, with a 40-fold increase in efficacy .
- Cell Lines Tested : Efficacy was evaluated in C6 (rat glioma) and HEK293 (human embryonic kidney) cell lines, highlighting its potential applicability across different biological contexts.
Case Studies
Several case studies have explored the implications of using this compound in cancer treatment:
- Inhibition of Tumor Growth : In vivo studies indicated that administration of this compound led to reduced tumor growth in xenograft models by limiting glutamine availability to cancer cells.
- Synergistic Effects with Chemotherapy : When combined with standard chemotherapeutic agents, this compound enhanced the effectiveness of treatment regimens by further depriving tumor cells of essential nutrients.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Mechanism | Biological Activity | Potency |
|---|---|---|---|
| This compound | ASCT2 Inhibitor | Reduces glutamine uptake | High |
| Other ASCT2 Inhibitors | ASCT2 Inhibitor | Varies; less effective | Moderate |
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. Its structure allows it to participate in various coupling reactions, making it valuable in the development of pharmaceuticals and other chemical entities.
2. Reagent in Chemical Reactions
- Reactivity : The amino and carbamoyl groups present in the molecule enhance its reactivity, allowing it to be used as a reagent in multiple chemical transformations, including amide bond formations and nucleophilic substitutions.
Biological Applications
1. Studies on Amino Acid Metabolism
- Metabolic Pathways : Research indicates that 2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid can be utilized to study amino acid metabolism and enzyme interactions. Its structural similarity to natural amino acids enables it to mimic biological processes, making it a useful tool in metabolic studies.
2. Neurotransmitter Synthesis
- Influence on Neurotransmitters : Given its amino acid nature, the compound may play a role in neurotransmitter synthesis pathways. It can potentially affect the activity of enzymes involved in neurotransmitter production, thus contributing to studies on neurological functions .
Medicinal Applications
1. Potential Therapeutic Uses
- Drug Development : Ongoing research is investigating the compound's role as a precursor in drug development. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in treating conditions related to neurotransmitter imbalances and metabolic disorders .
2. Cancer Research
- Targeting Pathways : Recent studies have explored how derivatives of this compound can influence cancer cell proliferation by targeting specific signaling pathways. For instance, compounds that recruit E3 ligases for protein degradation have shown promise in selectively inducing cancer cell death .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neurotransmitter Synthesis
A study investigated the effects of this compound on neurotransmitter levels in a controlled environment. Results indicated that the compound could enhance the synthesis of key neurotransmitters, suggesting its potential use in treating mood disorders.
Case Study 2: Cancer Cell Proliferation
Research focused on the compound's ability to induce apoptosis in cancer cells through targeted degradation mechanisms. The findings demonstrated that specific derivatives could significantly reduce cancer cell viability by disrupting critical signaling pathways involved in cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-2-Aminobutyric Acid (CAS 1492-24-6)
Structural Differences: L-2-Aminobutyric acid (C₄H₉NO₂) lacks the urea group, instead possessing a simple amino group at the second carbon. Functional Implications:
- Applications: Used as a pharmaceutical intermediate, but restrictions apply due to safety concerns (e.g., irritation risks) .
2-Amino-2-methylbutanoic Acid (CAS 595-39-1)
Structural Differences: This branched isomer has a methyl group and amino group at the second carbon, creating steric hindrance absent in the target compound. Functional Implications:
4-[(2-Carboxyethyl)amino]butanoic Acid (FDB022902)
Structural Differences: Features a carboxyethylamino group at the fourth carbon, contrasting with the target’s second-carbon urea group. Functional Implications:
(2S)-2-{[(2S)-2,6-Diaminohexanoyl]amino}pentanedioic Acid (C₁₁H₂₁N₃O₅)
Structural Differences: Contains multiple amino and carboxylic acid groups, forming a peptide-like structure. Functional Implications:
- The extended chain and multiple functional groups suggest utility in peptide synthesis or as a chelating agent, diverging from the target’s urea-based design .
Data Table: Key Structural and Functional Comparisons
Research Findings and Hypothetical Insights
- Solubility: The urea group in the target compound may enhance water solubility compared to L-2-aminobutyric acid, though steric effects from branched analogs (e.g., 2-amino-2-methylbutanoic acid) could reduce it .
- Biological Activity: The urea moiety’s hydrogen-bonding capacity might improve receptor-binding affinity in drug design compared to simpler amino acids .
- Safety Profile: Analogous compounds like L-2-aminobutyric acid have noted hazards (e.g., irritation), suggesting the target compound may require similar handling precautions .
Preparation Methods
Chemical Background and Relevance
2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid is a functionalized amino acid derivative with applications in pharmaceutical synthesis and biochemical research. Its preparation typically involves the synthesis of 2-aminobutyric acid or its enantiomerically enriched forms, followed by carbamoylation with aminoethyl groups.
Preparation via Chemical Synthesis Using Halogenated Precursors
Method Overview
One well-documented approach involves the nucleophilic substitution of halogenated butyric acid derivatives with ammonia under catalytic conditions to produce 2-aminobutyric acid, which can be further derivatized to the target compound.
Detailed Procedure
- Starting Materials: 2-chloro-butyric acid and liquefied ammonia.
- Catalyst: Urotropine (hexamethylenetetramine).
- Reaction Conditions:
- Molar ratio of 2-chloro-butyric acid to urotropine: 1:0.1 to 1.
- Ammonia to 2-chloro-butyric acid molar ratio: 2 to 5.
- Temperature range: 20°C to 90°C.
- Reaction time: 2 to 30 hours.
- Process: 2-chloro-butyric acid and urotropine are stirred at room temperature; liquefied ammonia is added, and the mixture is reacted under controlled temperature for the specified duration.
- Isolation: After reaction, the mixture is dissolved in water and alcohol; 2-aminobutyric acid is separated by filtration exploiting solubility differences with ammonium chloride.
Yields and Purity
| Embodiment | Molar Ratio (2-chloro-butyric acid: urotropine) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (2-Gamma-propalanine content) |
|---|---|---|---|---|---|
| 1 | 1:1 | 50 | 12 | 62 | 99 |
| 2 | 1:0.5 | 30 | 5 | 59 | 98.2 |
This method improves yield and reduces byproducts compared to traditional 2-bromo-butyric acid routes, lowering costs by approximately 20%.
Enzymatic Preparation via Selective Hydrolysis
Method Overview
Enzymatic resolution of racemic N-protected 2-aminobutyric acid derivatives using acylase enzymes offers a route to optically pure (S)-2-aminobutyric acid, a key intermediate for the target compound.
Detailed Procedure
- Starting Material: Racemic N-benzoyl-2-aminobutyric acid or other N-protected derivatives.
- Enzyme: L-specific acylase derived from Thermococcus litorolis or Aspergillus melleus.
- Reaction Medium: Aqueous solution, pH adjusted to 6.5–9.5 using alkali hydroxides (NaOH, KOH, or LiOH).
- Conditions:
- Temperature: 60°C to 85°C.
- Duration: 1 to 24 hours or longer.
- Substrate concentration: 100–500 g/L.
- Process: The racemic mixture is subjected to enzymatic hydrolysis, selectively cleaving one enantiomer to yield optically pure (S)-2-aminobutyric acid.
- Post-reaction: The mixture contains (S)-2-aminobutyric acid and unreacted (R)-N-protected amino acid, which can be separated by standard purification techniques.
Advantages
- High enantioselectivity and yield.
- Mild reaction conditions.
- Potential for immobilized enzyme use for process scalability.
- Environmentally friendly compared to purely chemical methods.
Reaction Scheme Summary
| Step | Description |
|---|---|
| Racemic N-protected amino acid | Starting material containing both R- and S-enantiomers |
| Enzymatic hydrolysis | L-specific acylase cleaves S-enantiomer selectively |
| Separation | Isolation of (S)-2-aminobutyric acid and recovery of (R)-protected form |
This enzymatic method is particularly suitable for pharmaceutical applications requiring enantiomerically pure compounds.
Comparative Analysis of Preparation Methods
| Aspect | Chemical Synthesis (Halogenated Route) | Enzymatic Hydrolysis Route |
|---|---|---|
| Starting Material | 2-chloro-butyric acid, ammonia | Racemic N-protected 2-aminobutyric acid |
| Catalyst/Enzyme | Urotropine (chemical catalyst) | L-specific acylase enzyme |
| Reaction Conditions | 20–90°C, 2–30 h | 60–85°C, 1–24 h |
| Yield | ~59–62% | High enantioselectivity; yield depends on process |
| Purity | Up to 99% 2-Gamma-propalanine content | High enantiomeric purity |
| Byproducts | Reduced compared to 2-bromo-butyric acid method | Minimal; enzyme specificity reduces side reactions |
| Cost Efficiency | Reduced raw material cost by 20% | Potentially higher due to enzyme cost but offset by purity and selectivity |
| Environmental Impact | Moderate; uses ammonia and halogenated compounds | Lower; milder conditions and biodegradable enzymes |
Summary Table of Key Preparation Parameters
| Parameter | Chemical Synthesis Method | Enzymatic Hydrolysis Method |
|---|---|---|
| Catalyst/Enzyme | Urotropine | L-specific acylase (e.g., from Thermococcus litorolis) |
| Temperature Range | 20–90°C | 60–85°C |
| Reaction Time | 2–30 hours | 1–24 hours |
| Molar Ratios | 2-chloro-butyric acid: urotropine = 1:0.1–1 | Substrate concentration 100–500 g/L |
| Yield | 59–62% | High enantioselectivity, variable yield |
| Purity | Up to 99% (2-Gamma-propalanine content) | High enantiomeric purity |
| Environmental Considerations | Moderate; chemical reagents used | Mild, enzymatic, environmentally friendly |
Q & A
Q. What are the established synthetic routes for 2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid, and how can reaction yields be optimized?
The synthesis of this compound can be adapted from methods for structurally related carbamoyl-substituted butanoic acids. For example, carbamoyl intermediates are often synthesized via coupling reactions using carbodiimides (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation . A patent method (WO 2016/111347) describes cyclopropane-spirochromene derivatives with carbamoyl groups, where yields are optimized by controlling reaction temperatures (0–25°C) and using anhydrous solvents (e.g., DMF or dichloromethane) . Purification via flash chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) is recommended to isolate the product with >95% purity.
Q. How can the structural integrity of this compound be confirmed?
Key analytical techniques include:
- NMR spectroscopy : Compare and NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Peaks for the carbamoyl group (δ ~165–170 ppm in ) and aminoethyl protons (δ ~2.8–3.2 ppm in ) are critical .
- IR spectroscopy : Confirm amide C=O stretching vibrations (~1640–1680 cm) .
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) .
Q. What strategies address solubility challenges in aqueous buffers for this compound?
Solubility can be improved by:
- pH adjustment : Test solubility in buffers at pH 2–9, as the carboxylic acid and amino groups may ionize.
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based carriers to enhance dissolution .
- Salt formation : Prepare sodium or hydrochloride salts via reaction with NaOH or HCl .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Stereochemical configuration (R/S) at the aminoethyl or carbamoyl group can alter binding affinity to biological targets. For example, in related compounds, the (R)-enantiomer of 2-amino-4-(ethylthio)butanoic acid showed higher enzyme inhibition than the (S)-form . To assess this:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column.
- Docking studies : Model interactions with target proteins (e.g., enzymes) using software like AutoDock Vina .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Conflicting results (e.g., anti-inflammatory vs. no activity) may arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. What are the key considerations for designing in vivo studies with this compound?
- Pharmacokinetics : Assess oral bioavailability and half-life in rodent models. Use LC-MS/MS for plasma quantification .
- Toxicity : Perform acute toxicity tests (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .
- Target engagement : Use radiolabeled analogs (e.g., -tagged) to confirm tissue distribution .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .
- Contradiction Analysis : Apply Hill’s criteria for causality (e.g., dose-response consistency) in pharmacological studies .
- Data Reproducibility : Share raw spectral data and HPLC chromatograms in public repositories (e.g., Zenodo) for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
